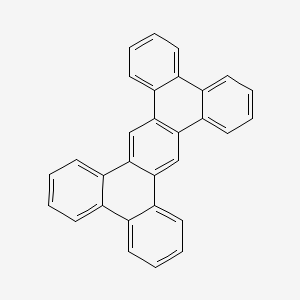

Tetrabenz(a,c,h,j)anthracene

説明

Tetrabenz(a,c,h,j)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₈ It is composed of four benzene rings fused to an anthracene core, resulting in a highly conjugated system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tetrabenz(a,c,h,j)anthracene typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a suitable diene and dienophile are reacted to form the this compound core. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions or other cyclization methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .

化学反応の分析

Types of Reactions

Tetrabenz(a,c,h,j)anthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its hydrogenated forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the this compound structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce nitro or halogenated derivatives .

科学的研究の応用

Photophysical Properties and Applications

TBA exhibits notable photophysical properties that make it suitable for use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to absorb light and emit fluorescence is critical for these applications.

- OLEDs : TBA derivatives have been investigated for their role as electron transport materials in OLEDs. The incorporation of TBA into device architectures can enhance the efficiency of light emission due to its high quantum yield and stability under operational conditions .

- Triplet–Triplet Annihilation Upconversion : Studies have demonstrated that TBA can facilitate triplet-triplet annihilation processes, which are essential for improving the efficiency of light-harvesting systems. This property is particularly useful in applications where energy transfer is crucial, such as in certain types of solar cells .

Charge Transport Properties

Research has focused on the charge transport properties of TBA and its derivatives, which are vital for the development of electronic materials.

- Electron Transport Materials : TBA derivatives, especially those substituted with electron-donating or electron-withdrawing groups, have shown promise as effective electron transport materials. These materials can enhance charge mobility in organic semiconductor devices, leading to improved performance .

- Computational Studies : Theoretical studies using density functional theory (DFT) have been employed to analyze the electronic structure and predict the charge transport capabilities of TBA derivatives. These studies indicate that modifications to the molecular structure can significantly influence the charge mobility and stability of these compounds .

Neurotoxicity Studies

Recent research has explored the neurotoxic effects of TBA and related PAHs on neuronal cells. Understanding these effects is crucial for assessing the environmental impact and safety of PAHs.

- Cell Viability Assays : In vitro studies utilizing mouse hippocampal neuronal cells have shown that exposure to TBA can lead to reduced cell viability and morphological changes indicative of neurodegeneration. Concentration-dependent effects were observed, with higher concentrations resulting in significant neuronal injury and apoptosis .

- Biochemical Markers : The neurotoxic effects of TBA were associated with alterations in biochemical markers related to oxidative stress and neurotransmitter systems. For instance, significant decreases in acetylcholinesterase activity were noted, suggesting potential disruptions in cholinergic transmission .

Summary Table of Applications

| Application Area | Key Findings/Properties |

|---|---|

| OLEDs | High quantum yield; effective electron transport material |

| Solar Cells | Facilitates triplet-triplet annihilation upconversion |

| Charge Transport | Enhanced charge mobility; influenced by molecular substitutions |

| Neurotoxicity | Reduced cell viability; oxidative stress-induced neuronal injury |

作用機序

The mechanism by which tetrabenz(a,c,h,j)anthracene exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through π-π stacking interactions and hydrogen bonding. These interactions can affect cellular processes and pathways, leading to various biological effects .

類似化合物との比較

Similar Compounds

Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings. It shares some structural similarities with tetrabenz(a,c,h,j)anthracene but lacks the additional benzene rings.

Tetracene: Another polycyclic aromatic hydrocarbon with four fused benzene rings.

Uniqueness

This compound is unique due to its highly conjugated structure, which imparts distinct electronic and optical properties. These properties make it valuable for applications in materials science and biological research .

生物活性

Tetrabenz(a,c,h,j)anthracene is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity that warrants detailed exploration. This compound, along with other PAHs, has been the subject of various studies focusing on its neurotoxicity, cytotoxicity, and potential effects on cellular mechanisms.

Structure and Properties

This compound is characterized by its complex molecular structure, featuring multiple fused benzene rings. This structural configuration contributes to its chemical reactivity and biological interactions. The compound is part of a broader class of PAHs known for their environmental persistence and potential health risks.

Neurotoxicity Studies

Recent research has highlighted the neurotoxic effects of anthracene and related compounds, including this compound. A study conducted on mouse hippocampal neuronal cells (HT-22) demonstrated that exposure to anthracene derivatives resulted in significant reductions in cell viability. The study utilized concentrations ranging from 25 to 125 µM over various time points (24 to 120 hours) and assessed cell viability through MTT assays. Key findings include:

- Cell Viability Reduction : At the highest concentration (125 µM), cell viability decreased to 50.4% after 72 hours and further to 41.0% after 120 hours of exposure .

- Oxidative Stress Markers : Significant increases in nitric oxide (NO) production were observed, indicating oxidative stress. Control cells exhibited NO levels of 0.035 mmol NOx/mg protein, while treated cells reached levels of 0.1023 mmol NOx/mg protein at 125 µM .

- Enzymatic Activity : Catalase activity was notably reduced in treated cells, from 0.198 mmol in controls to 0.059 mmol and 0.047 mmol for ANT and BEN treatments, respectively .

Cytotoxicity and Mechanisms

The cytotoxic effects of this compound have been attributed to its ability to induce apoptosis and alter cellular morphology. Observations included:

- Morphological Changes : Cells exposed to higher concentrations exhibited shrinkage, detachment, and signs of neuronal damage .

- Enzyme Inhibition : Both acetylcholinesterase (AChE) and monoamine oxidase (MAO) activities were significantly inhibited in a concentration-dependent manner, suggesting potential impacts on neurotransmitter metabolism .

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound compared to other PAHs, a summary table is provided below.

| Compound | Cell Type | Concentration (µM) | Viability (%) | Key Findings |

|---|---|---|---|---|

| This compound | HT-22 Neuronal Cells | 125 | 41.0 (120h) | Induces oxidative stress; reduces AChE/MAO |

| Benz[a]anthracene | HT-22 Neuronal Cells | 125 | 38.1 (120h) | Similar neurotoxic effects as tetrabenz |

| Anthracene | Neuroblastoma Cells | Higher concentrations | No cytotoxic effect | Variable effects based on concentration |

Case Studies

Several case studies have documented the adverse effects of this compound on human health and the environment:

- Environmental Impact : Studies indicate that PAHs like this compound are prevalent in polluted environments, contributing to ecological toxicity.

- Health Risks : Epidemiological studies have linked exposure to PAHs with increased risks of cancer and other health issues due to their mutagenic properties.

特性

IUPAC Name |

heptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1(18),2,4,6,8,10,12,14,16,19,21,23,25,27,29-pentadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)28-18-30-26-16-8-4-12-22(26)21-11-3-7-15-25(21)29(30)17-27(23)28/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBFBRABPQPCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC5=C(C=C24)C6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175830 | |

| Record name | Tetrabenz(a,c,h,j)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215-11-2 | |

| Record name | Tetrabenz(a,c,h,j)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabenz(a,c,h,j)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。